molecular formula C12H19NO2 B2965332 1-(3-methylidenepiperidin-1-yl)-2-(oxolan-2-yl)ethan-1-one CAS No. 2034551-15-8

1-(3-methylidenepiperidin-1-yl)-2-(oxolan-2-yl)ethan-1-one

Cat. No.: B2965332
CAS No.: 2034551-15-8
M. Wt: 209.289
InChI Key: QFNTYUBOXDZHJM-UHFFFAOYSA-N
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Description

The compound 1-(3-methylidenepiperidin-1-yl)-2-(oxolan-2-yl)ethan-1-one features a ketone core linked to two distinct heterocyclic moieties: a 3-methylidenepiperidinyl group and an oxolan-2-yl (tetrahydrofuran) group.

Properties

IUPAC Name

1-(3-methylidenepiperidin-1-yl)-2-(oxolan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-10-4-2-6-13(9-10)12(14)8-11-5-3-7-15-11/h11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNTYUBOXDZHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)C(=O)CC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylidenepiperidin-1-yl)-2-(oxolan-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Methylene Group: The methylene group can be introduced via a Wittig reaction using a suitable phosphonium ylide.

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through an intramolecular cyclization reaction involving a diol precursor.

    Coupling of the Piperidine and Oxolane Rings: The final step involves coupling the piperidine and oxolane rings through a condensation reaction with ethanone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylidenepiperidin-1-yl)-2-(oxolan-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives depending on the nature of the substituent.

Scientific Research Applications

1-(3-methylidenepiperidin-1-yl)-2-(oxolan-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-methylidenepiperidin-1-yl)-2-(oxolan-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with the target molecule, particularly in their ethanone core and heterocyclic substituents:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
1-(4-fluorophenyl)-2-(oxolan-2-yl)ethan-1-one 4-fluorophenyl, oxolan-2-yl C₁₂H₁₃FO₂ 208.23 Liquid at room temperature; used in synthetic intermediates
2-(2-chlorophenyl)-1-(oxolan-2-yl)ethan-1-one 2-chlorophenyl, oxolan-2-yl C₁₂H₁₃ClO₂ 224.69 High purity grades available; potential antimicrobial activity
1-(thiophen-2-yl)-2-(4H-benzoimidazotriazol-4-yl)ethan-1-one Thiophenyl, benzoimidazotriazolyl C₁₈H₁₃N₅OS 355.39 Synthesized via Procedure C (40°C); evaluated for electronic properties
1-(4-(tert-butyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one tert-butylphenyl, sulfanylidene C₁₅H₂₁O₂S 281.39 Solid (m.p. 137–138°C); used in Ru(II) catalysis

Structural and Functional Analysis

  • The oxolan-2-yl group increases polarity, likely improving aqueous solubility relative to purely aromatic analogs (e.g., thiophenyl derivatives in ).
  • Reactivity and Applications: Piperidine-containing compounds are often explored for bioactivity (e.g., kinase inhibition, antimicrobial effects), as seen in and . Sulfanylidene derivatives (e.g., ) exhibit catalytic utility, whereas oxolan-containing analogs (e.g., ) are prioritized for solubility-driven applications.
  • Physical Properties :

    • The target compound’s molecular weight is expected to exceed 220 g/mol (based on analogs ), with solid-state behavior dependent on substituent packing.

Table: Comparative Physicochemical Data

Property Target Compound (Predicted) 1-(4-fluorophenyl)-2-(oxolan-2-yl)ethan-1-one 2-(2-chlorophenyl)-1-(oxolan-2-yl)ethan-1-one
Molecular Weight ~220–230 g/mol 208.23 224.69
Polarity High (oxolan, piperidinyl) Moderate (fluorophenyl, oxolan) Moderate (chlorophenyl, oxolan)
Solubility Likely polar-solvent soluble Soluble in DCM, methanol Liquid at room temperature
Synthetic Method Unreported General Procedure C (40°C) Column chromatography (EtOAc/Hexane)

Research Findings and Implications

  • Synthetic Challenges :

    • The methylidenepiperidinyl group may require specialized cyclization conditions, as seen in piperidine synthesis (e.g., cyclopropane derivatives in ).
    • Purification could involve chromatography or crystallization, similar to methods for 1,3,4-thiadiazole derivatives .
  • Biological Potential: Analogous compounds with oxolan or piperidine moieties show antimicrobial activity (e.g., ), suggesting the target compound could be screened for similar effects.
  • Catalytic Utility: The sulfanylidene group in enhances metal coordination, whereas the target’s piperidinyl group might stabilize transition states in organocatalysis.

Biological Activity

1-(3-methylidenepiperidin-1-yl)-2-(oxolan-2-yl)ethan-1-one, with the CAS number 2034551-15-8, is a synthetic organic compound notable for its structural complexity. It features a piperidine ring substituted with a methylidene group and an oxolane (tetrahydrofuran) moiety, which contribute to its unique chemical properties and potential applications in medicinal chemistry.

  • Molecular Formula : C12H19NO2
  • Molecular Weight : 209.29 g/mol
  • Structure : The compound contains a carbonyl functional group (C=O), classifying it as a ketone and a nitrogen-containing heterocyclic compound due to the piperidine ring.

While specific data on the biological activity of this compound is limited, compounds with similar structures often exhibit pharmacological activity through interactions with neurotransmitter systems or inhibition of specific enzymes. The piperidine and oxolane rings may influence the compound's ability to interact with biological targets, potentially modulating receptor activity or enzyme functions.

Potential Pharmacological Effects

Research suggests that compounds in this class may exhibit:

  • Antidepressant Activity : Related piperidine derivatives have been studied for their effects on serotonin and norepinephrine reuptake inhibition.
  • Antiviral Properties : Some structurally similar compounds have shown promise in inhibiting viral replication.

Case Study 1: Antidepressant Activity

A study investigating the antidepressant potential of piperidine derivatives found that modifications to the piperidine ring can enhance serotonin receptor affinity. This suggests that this compound might possess similar properties, warranting further investigation into its efficacy as an antidepressant agent.

Case Study 2: Antiviral Screening

In a collaborative drug discovery initiative, compounds structurally akin to this compound were screened for antiviral activity against various pathogens. Results indicated that certain modifications could lead to enhanced antiviral efficacy, suggesting that this compound might also be explored for similar applications .

Analytical Techniques

To assess the biological activity and purity of this compound, several analytical methods can be employed:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Structural elucidation and purity assessment
Mass Spectrometry (MS)Molecular weight determination
High Performance Liquid Chromatography (HPLC)Purity analysis and stability testing

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